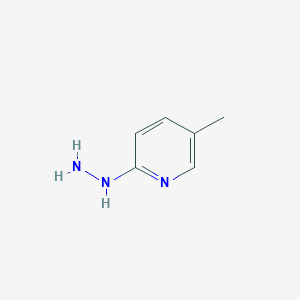

2-Hydrazinyl-5-Methylpyridine

Descripción

Significance of Pyridine (B92270) Derivatives in Heterocyclic Chemistry

Pyridine (C₅H₅N) is a primary heterocyclic organic compound, structurally analogous to benzene (B151609) but with one CH group replaced by a nitrogen atom. globalresearchonline.net This substitution has profound effects on the molecule's properties, making pyridine and its derivatives some of the most significant and widely used heterocyclic compounds. tandfonline.comnih.gov The nitrogen atom imparts a polar and basic character, and its lone pair of electrons plays a crucial role in the molecule's ability to act as a ligand and participate in hydrogen bonding. tandfonline.com

The versatility of the pyridine ring has led to its incorporation into a vast array of functional molecules with diverse applications. In medicinal chemistry, pyridine derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties. tandfonline.comnih.govnih.gov Their ability to interact with biological targets makes them a common feature in many pharmaceutical agents. nih.gov Beyond medicine, pyridine derivatives are essential in materials science and analytical chemistry, where they are used as chemosensors for detecting ions and neutral molecules due to their high affinity for various species. tandfonline.comnih.gov They also serve as important solvents and reagents in organic synthesis. globalresearchonline.net The broad utility and diverse pharmacological properties of pyridine-based compounds continue to drive research into new synthetic methodologies and applications. nih.gov

Role of Hydrazine (B178648) Moiety in Chemical Reactivity and Biological Activity

Hydrazine (N₂H₄) is an inorganic compound consisting of a single bond between two nitrogen atoms, each with a lone pair of electrons. wikipedia.org This structure makes hydrazine and its organic derivatives, known as hydrazines, highly reactive and versatile reagents in chemical synthesis. wikipedia.orgbiorxiv.org The hydrazine moiety is bifunctional, possessing two nucleophilic nitrogen atoms, which makes it a key building block for synthesizing a wide variety of heterocyclic compounds, such as pyrazoles and triazoles, through condensation reactions. wikipedia.orgtsijournals.com

The electron-rich nature of the hydrazine group allows it to act as a potent nucleophile and a reducing agent. biorxiv.orgacs.org This reactivity is harnessed in various chemical transformations. tsijournals.com In the context of biological activity, the hydrazine moiety is a critical component in many pharmacologically active compounds. researchgate.net Hydrazides and hydrazones, derivatives of hydrazine, are known to exhibit a broad range of biological effects, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antimalarial, and anticancer activities. nih.govmdpi.com The ability of the hydrazine group to interact with biological macromolecules, often through the formation of covalent bonds or by participating in redox processes, underpins its therapeutic potential. imist.ma For instance, some hydrazine-containing drugs function as enzyme inhibitors. biorxiv.orgimist.ma The diverse reactivity and biological significance of the hydrazine moiety make it a valuable functional group in drug design and discovery. researchgate.net

Overview of Research Trajectories for 2-Hydrazinyl-5-Methylpyridine and Related Hydrazinylpyridines

Research into this compound and other hydrazinylpyridines generally follows several key trajectories, leveraging the combined chemical properties of the pyridine ring and the hydrazine group. A major focus of this research is the synthesis of more complex heterocyclic systems. Hydrazinylpyridines serve as versatile intermediates for constructing fused ring systems and other elaborate molecular architectures. wikipedia.orgresearchgate.net The reactivity of the hydrazine group allows for cyclization reactions to form a variety of heterocyclic rings, which are then investigated for their own chemical and biological properties. researchgate.net

Another significant research direction is the exploration of the biological and pharmacological potential of these compounds. Drawing from the known bioactivity of both pyridine and hydrazine derivatives, researchers have investigated hydrazinylpyridines for a range of applications, including as antimicrobial and anticancer agents. researchgate.net The synthesis of novel hydrazinylpyridine derivatives and their subsequent screening for various biological activities is a common research theme. researchgate.net

Furthermore, hydrazinylpyridines are studied for their utility as ligands in coordination chemistry. The nitrogen atoms of both the pyridine ring and the hydrazine group can coordinate with metal ions, leading to the formation of metal complexes. These complexes are of interest for their potential catalytic applications and unique material properties. For example, some derivatives have been investigated as bidentate ligands for various metal cations. researchgate.netthieme-connect.com The development of efficient and environmentally friendly synthetic methods for preparing substituted hydrazinylpyridines is also an active area of research, aiming to improve access to these valuable chemical building blocks. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(5-methylpyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-2-3-6(9-7)8-4-5/h2-4H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVWNMCAGZBUNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399987 | |

| Record name | 2-Hydrazinyl-5-Methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4931-01-5 | |

| Record name | 2-Hydrazinyl-5-Methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Hydrazinyl 5 Methylpyridine

Direct Synthesis Approaches

Direct synthesis methods provide the most straightforward routes to 2-hydrazinyl-5-methylpyridine, typically involving the reaction of a suitable pyridine (B92270) precursor with a hydrazine (B178648) source.

The reaction of 2-halopyridines with hydrazine is a well-established method for producing 2-hydrazinylpyridines. In this reaction, the halogen atom at the 2-position of the pyridine ring, which is activated towards nucleophilic attack, is displaced by the hydrazinyl group (-NHNH2). This nucleophilic aromatic substitution (SNAr) reaction is a common and effective strategy. The reactivity of the halogenated precursor often follows the order Br > Cl, consistent with the principles of nucleophilic aromatic substitution where the carbon-halogen bond cleavage is a key part of the rate-determining step.

The use of 2-chloro-5-methylpyridine (B98176) as a starting material is a documented pathway for the synthesis of this compound. chemsrc.com This precursor reacts with hydrazine, typically in the form of hydrazine hydrate (B1144303), to yield the desired product.

Nucleophilic Substitution of Halogenated Pyridines with Hydrazine

Synthesis from 2-Chloro-5-methylpyridine

Optimization of Reaction Conditions (e.g., Temperature, Residence Time)

The efficiency of the synthesis of hydrazinylpyridines is highly dependent on reaction conditions. While specific optimization data for the synthesis of this compound is not extensively detailed in the reviewed literature, studies on analogous reactions provide insight into the critical parameters. For instance, in the synthesis of related compounds, temperature is a crucial factor, with ranges often falling between room temperature and reflux temperatures of the chosen solvent. google.com In flow chemistry systems used for similar hydrazinolysis reactions, both temperature and residence time are meticulously controlled to maximize yield and purity. researchgate.net

Influence of Solvent Systems on Yield and Selectivity

The choice of solvent plays a significant role in the nucleophilic substitution reaction between 2-chloropyridines and hydrazine. Polar protic solvents, such as alcohols (e.g., methanol (B129727), ethanol) or water, are frequently employed. beilstein-journals.org These solvents can facilitate the reaction by stabilizing the charged intermediates and transition states involved in the SNAr mechanism. The solubility of both the pyridine precursor and the hydrazine reagent in the chosen solvent system is essential for achieving a homogenous reaction mixture and promoting efficient conversion. The use of methanol has been noted in the hydrazinolysis of related pyridine derivatives. researchgate.net

Beyond halogenated pyridines, other precursors can be envisioned for the synthesis of this compound. One documented route involves the cyclocondensation of a 2-halo-2-halomethyl aldehyde or ketone to form a 2-halo-5-substituted pyridine, which can then be further processed. google.com Additionally, more complex strategies involving the rearrangement or transformation of other heterocyclic systems, such as 1,2,4-triazines, have been studied to produce pyridine derivatives, which could potentially be adapted for this specific synthesis. researchgate.net A yield of 78% has been reported for the formation of this compound, which was subsequently used to synthesize 6-Chloro-7-methyl- researchgate.netbeilstein-journals.orgacs.orgtriazolo[1,5-a]pyridine. smolecule.com

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous flow chemistry, has emerged as a transformative technology in organic synthesis, offering numerous advantages over traditional batch methods. numberanalytics.comucd.ie This approach involves the continuous pumping of reactants through a reactor, providing precise control over reaction parameters and leading to improved efficiency and safety. mdpi.commit.edu

The synthesis of hydrazinylpyridine derivatives can be efficiently achieved using continuous flow reactor modules. asianpubs.orgresearchgate.net For instance, the reaction of 2-chloro-5-(chloromethyl)pyridine (B46043) with hydrazine hydrate to produce 2-chloro-5-(hydrazinylmethyl)pyridine (B1393759) has been successfully demonstrated in a flow reactor. asianpubs.orgresearchgate.net This process allows for excellent temperature control, enhanced mixing, and effective heat dissipation, which can lead to faster reactions and higher yields compared to batch processes. asianpubs.org

A typical setup for continuous flow synthesis includes pumps to deliver reactant solutions, a reactor coil or column where the reaction occurs, a heating or cooling unit to maintain the desired temperature, and a back-pressure regulator. beilstein-journals.orgresearchgate.net For the synthesis of 2-methylpyridines, a simplified bench-top continuous flow system using a packed column with a catalyst like Raney® nickel has been shown to be effective. mdpi.com

The adoption of flow chemistry for the synthesis of heterocyclic compounds, including hydrazinylpyridines, is driven by several key advantages:

Efficiency and Yield: Flow chemistry often leads to higher yields and cleaner reactions. springerprofessional.deethernet.edu.et The precise control over stoichiometry, residence time, and temperature minimizes the formation of byproducts. mdpi.com This enhanced efficiency can significantly reduce reaction times and increase productivity. numberanalytics.com

Control over Reaction Parameters: Continuous flow systems allow for superior control over critical reaction parameters such as temperature, pressure, and mixing. mdpi.com This level of control is often difficult to achieve in conventional batch reactors, especially for highly exothermic or fast reactions. springerprofessional.de

Enhanced Safety: A major benefit of flow chemistry is the improved safety profile. ucd.iemdpi.com Reactions are performed in a small, enclosed volume, which minimizes the risk associated with handling hazardous reagents and intermediates. mdpi.comethernet.edu.et The ability to generate and consume reactive species in situ further enhances safety. mdpi.com

Scalability: Scaling up a reaction in a flow system is typically more straightforward than in a batch process. mdpi.com Instead of using larger and potentially more hazardous reactors, the production can be increased by running the flow system for a longer duration or by using multiple reactors in parallel.

Sustainability: Flow chemistry is often considered a greener technology as it can reduce solvent and energy consumption, as well as waste generation. numberanalytics.comsci-hub.se

Derivatization Strategies of this compound

The hydrazinyl group in this compound is a versatile functional group that allows for a variety of derivatization reactions, leading to the formation of diverse molecular scaffolds.

This compound readily reacts with aromatic aldehydes to form hydrazone compounds. asianpubs.orgresearchgate.net This condensation reaction is a common strategy for creating new molecular entities with potential biological activities. The reaction typically proceeds under mild conditions, and in some cases, can be facilitated by a catalytic amount of acid. researchgate.net The resulting hydrazones can exist as E/Z isomers, with the Z-isomer often being favored due to steric effects. researchgate.net

The use of flow chemistry has also been applied to the synthesis of hydrazones, demonstrating high efficiency and yield. For example, the reaction of 2-chloro-5-(hydrazinylmethyl)pyridine with various aromatic aldehydes in a flow reactor yielded the corresponding hydrazones in high yields within a short residence time. asianpubs.org

Table 1: Examples of Hydrazone Synthesis from Hydrazinylpyridine Derivatives and Aromatic Aldehydes

| Hydrazinylpyridine Derivative | Aromatic Aldehyde | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Chloro-5-(hydrazinylmethyl)pyridine | 4-Nitrobenzaldehyde | 2-Chloro-5-((2-(4-nitrobenzylidene)hydrazinyl)methyl)pyridine | 90 | asianpubs.org |

This table is generated based on data for similar hydrazinylpyridine derivatives as specific data for this compound was not available in the search results.

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry. researchgate.netnih.gov

One of the most important applications of 2-hydrazinylpyridines is in the synthesis of the mdpi.comCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-a]pyridine ring system. nih.govexlibrisgroup.com This is typically achieved through the cyclization of an intermediate formed from the reaction of the 2-hydrazinylpyridine with a suitable electrophile.

Several methods have been developed for this transformation:

Oxidative Cyclization of Hydrazones: Hydrazones formed from 2-hydrazinylpyridines and aldehydes can undergo oxidative cyclization to yield 3-substituted- mdpi.comCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-a]pyridines. vulcanchem.comresearchgate.net Various oxidizing agents, such as RuCl₃/Oxone or iodine in DMSO, can be employed for this purpose. vulcanchem.comresearchgate.net

Reaction with Nitroalkanes: A reaction of 2-hydrazinylpyridines with nitroalkanes in polyphosphoric acid (PPA) provides a pathway to 1,2,4-triazolo[4,3-a]pyridines. nih.govexlibrisgroup.com

Cyclization with Chloroethynylphosphonates: A 5-exo-dig cyclization of N-unsubstituted 2-hydrazinylpyridines with chloroethynylphosphonates can be used to access 3-methylphosphonylated mdpi.comCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-a]pyridines. researchgate.net

These synthetic strategies highlight the utility of this compound as a versatile building block for constructing complex heterocyclic molecules with potential applications in various fields of chemistry.

Synthesis of Fused Heterocyclic Systems

Pyrazolopyridine Systems

The synthesis of pyrazolopyridine systems from this compound typically involves condensation reactions with 1,3-dicarbonyl compounds. The general mechanism proceeds via an initial reaction between the more nucleophilic terminal nitrogen of the hydrazine group and one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and dehydration to form the stable, fused pyrazolopyridine aromatic ring system. chemmethod.comfip.orgresearchgate.net

A common reactant for this transformation is acetylacetone (B45752). The reaction of this compound with acetylacetone would be expected to yield 2,7-dimethylpyrazolo[1,5-a]pyridine. Similarly, using ethyl acetoacetate (B1235776) as the 1,3-dicarbonyl substrate would lead to the formation of a pyrazolone (B3327878) intermediate, which upon further reaction can yield the corresponding pyrazolopyridine derivative. chemmethod.com The reaction is often carried out by refluxing the reactants in a suitable solvent such as ethanol (B145695). fip.org

Table 1: Synthesis of Pyrazolopyridines from this compound

| 1,3-Dicarbonyl Reactant | Expected Product | Typical Conditions |

|---|---|---|

| Acetylacetone | 2,7-Dimethylpyrazolo[1,5-a]pyridine | Reflux in ethanol |

| Ethyl Acetoacetate | 7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine | Reflux in ethanol or acetic acid |

| Diethyl Malonate | 7-Methyl-2-hydroxypyrazolo[1,5-a]pyridine | Base catalysis (e.g., sodium ethoxide) |

Other Condensed Heterocycles

The reactivity of this compound extends to the formation of other fused heterocyclic systems, most notably triazolopyridines and pyridotriazines. These syntheses leverage the hydrazine moiety as a key building block for constructing the new fused ring.

Current time information in Bangalore, IN.rsc.orgbeilstein-journals.orgTriazolo[4,3-a]pyridines: These are readily synthesized from 2-hydrazinylpyridines. beilstein-journals.org One common method involves the initial formation of a hydrazone by reacting this compound with an aldehyde. researchgate.net The resulting hydrazone then undergoes oxidative cyclization to form the fused triazole ring. researchgate.netresearchgate.net Various oxidizing agents can be employed, including iodine in DMSO or ruthenium-based catalysts. researchgate.net Alternatively, direct reaction with reagents like formic acid or orthoesters can also yield the triazolopyridine core. beilstein-journals.org Another approach involves the reaction with isothiocyanates, which proceeds via an electrochemically induced desulfurative cyclization. organic-chemistry.org

Pyrido[2,1-c] Current time information in Bangalore, IN.rsc.orgbeilstein-journals.orgtriazines: These more complex systems can be formed through multicomponent reactions. For instance, a one-pot reaction of a 2-hydrazinylpyridine, an aldehyde or ketone, and an isocyanide can yield pyridotriazine scaffolds. acs.orgacs.org The proposed mechanism involves the initial condensation of the hydrazine with the carbonyl compound to form a Schiff base, which then participates in a [5+1] cycloaddition with the isocyanide to build the fused triazine ring. acs.org

Reactions with Carbonyl Compounds

One of the most fundamental reactions of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. wikipedia.org this compound readily undergoes this reaction. The nucleophilic terminal amine of the hydrazinyl group attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable C=N double bond. wikipedia.orgtaylorandfrancis.com

This reaction is often used to characterize carbonyl compounds, as the resulting hydrazones are typically crystalline solids with sharp melting points. taylorandfrancis.com The reaction proceeds under mild conditions, often just by mixing the reactants in a solvent like ethanol, sometimes with acid catalysis. beilstein-journals.org

Table 2: Hydrazone Formation from this compound

| Carbonyl Compound | Resulting Hydrazone |

|---|---|

| Benzaldehyde | (E)-1-Benzylidene-2-(5-methylpyridin-2-yl)hydrazine |

| Acetone | 1-(5-Methylpyridin-2-yl)-2-(propan-2-ylidene)hydrazine |

| Cyclohexanone | 1-(Cyclohexylidene)-2-(5-methylpyridin-2-yl)hydrazine |

Metal-catalyzed Coupling Reactions (Theoretical Considerations)

While specific examples for this compound are not extensively documented, the field of metal-catalyzed cross-coupling on pyridine rings is well-established, providing a strong theoretical basis for potential reactions. libretexts.org Both palladium and copper catalysts are frequently used for C-C and C-N bond formation on pyridine scaffolds. thieme-connect.combeilstein-journals.org

Palladium-Catalyzed Reactions: Hydrazone derivatives are known to act as carbene precursors in palladium-catalyzed cross-coupling reactions. rsc.org It is conceivable that the hydrazone formed from this compound could undergo such transformations. Furthermore, the hydrazinyl group itself can act as a bidentate directing group, enabling palladium-catalyzed C-H functionalization at other positions on the pyridine ring. organic-chemistry.org

Copper-Catalyzed Reactions: Copper-catalyzed coupling reactions are also highly relevant. A visible-light-induced copper(I)-catalyzed denitrogenative coupling of 2-hydrazinylpyridines with terminal alkynes has been reported to form 2-alkynylpyridines. rsc.org This reaction proceeds with the elimination of nitrogen gas and water, representing an eco-friendly pathway. rsc.org This suggests that this compound could be a viable substrate for direct C-C bond formation at the C2 position via a coupling-denitrogenation strategy.

Functionalization at the Pyridine Ring

Electrophilic Aromatic Substitution (Theoretical Considerations)

The electrophilic aromatic substitution (EAS) of pyridine is generally challenging due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic attack. researchgate.net Reactions typically require harsh conditions and favor substitution at the C3 (meta) position. pearson.com

However, the presence of substituents significantly alters this reactivity. The hydrazinyl group at C2 is a strong electron-donating group (activating) and an ortho-, para-director. organicchemistrytutor.com The methyl group at C5 is a weak activating group. The directing effects of these substituents are in competition with the inherent deactivating nature of the pyridine ring.

The hydrazinyl group donates electron density into the ring, particularly activating the C3 and C5 positions. The methyl group also weakly activates its ortho (C4, C6) and para (C2) positions. Considering these effects:

Position C3: Is activated by the powerful hydrazinyl group at C2.

Position C4: Is weakly activated by the methyl group at C5.

Position C6: Is weakly activated by the methyl group at C5.

In strongly acidic media, required for many EAS reactions like nitration, the pyridine nitrogen becomes protonated, which strongly deactivates the entire ring, making substitution even more difficult. researchgate.netrsc.org However, under carefully controlled, less acidic conditions, electrophilic substitution would most likely be directed to the C3 position , which is the most strongly activated site by the electron-donating hydrazinyl group.

Modification of the Methyl Group (Theoretical Considerations)

The methyl group at the C5 position is analogous to a benzylic methyl group and is susceptible to various functionalization reactions. Theoretical considerations suggest several potential pathways, although the presence of the sensitive hydrazinyl group would require careful selection of reaction conditions to avoid side reactions.

Oxidation: The methyl group could potentially be oxidized to a hydroxymethyl group (-CH₂OH), an aldehyde (-CHO), or a carboxylic acid (-COOH). For example, oxidation of a methylpyridine to a hydroxymethylpyridine has been achieved as a step in the synthesis of other pharmaceutical compounds. This often requires specific oxidizing agents that can selectively target the methyl group.

Halogenation: Free-radical halogenation, using reagents like N-bromosuccinimide (NBS) with a radical initiator, is a standard method for converting benzylic methyl groups into halomethyl groups (e.g., -CH₂Br). This functionalized intermediate could then be used in subsequent nucleophilic substitution reactions to introduce a wide variety of other functional groups.

Deprotonation/Alkylation: Strong bases can deprotonate the methyl group to form a carbanion, which can then react with electrophiles like alkyl halides. However, the acidity of the N-H protons on the hydrazinyl group is a competing factor, and selective deprotonation of the methyl group would be challenging.

Derivatization for Analytical Enhancement

The chemical derivatization of analytes is a pivotal strategy in analytical chemistry, particularly in the realm of metabolomics and the analysis of trace-level compounds. This process involves the chemical modification of a target molecule to enhance its physicochemical properties, thereby improving its detectability and chromatographic behavior. This compound has emerged as a valuable reagent in this context, primarily for the derivatization of carbonyl-containing compounds to facilitate their analysis by mass spectrometry (MS).

The hydrazine moiety of this compound readily reacts with the carbonyl group (aldehydes and ketones) of metabolites to form stable hydrazone derivatives. This reaction is particularly advantageous for several reasons. Many biologically important molecules, such as steroids and sugars, contain carbonyl groups but exhibit poor ionization efficiency and are present in complex biological matrices at low concentrations. nih.gov Derivatization with a reagent like this compound introduces a pyridine ring, a more readily ionizable group, into the analyte molecule. This significantly enhances the signal response in mass spectrometry, particularly when using electrospray ionization (ESI).

A notable application of this compound is in a triple-dimensional combinatorial derivatization strategy for nontargeted metabolomics. acs.orgnih.gov In this approach, carbonyl-containing metabolites in a biological sample, such as human plasma, are derivatized with a mixture of three structurally similar hydrazine-based reagents: 2-hydrazinopyridine, this compound, and 2-hydrazino-5-cyanopyridine. acs.orgnih.gov This simultaneous derivatization produces a set of derivatives for each carbonyl compound, each with a distinct mass and chromatographic retention time. acs.orgnih.gov This unique "signature" for each metabolite improves the accuracy of metabolite identification and reduces the likelihood of false positives in complex datasets. acs.orgnih.gov

While detailed studies on the optimization of reaction conditions and sensitivity enhancement are more extensively documented for the closely related isomer, 2-hydrazino-1-methylpyridine (HMP), the principles underlying the utility of this compound are analogous. nih.govresearchgate.netresearchgate.net The derivatization reaction is typically carried out in an acidic environment, which catalyzes the nucleophilic attack of the hydrazine on the carbonyl carbon. The resulting hydrazone derivatives exhibit improved chromatographic retention on reverse-phase columns and significantly enhanced ionization efficiency in the mass spectrometer.

The table below summarizes the key aspects of the derivatization of carbonyl compounds using this compound for analytical enhancement.

| Parameter | Description |

| Target Functional Group | Carbonyl (Aldehydes and Ketones) |

| Reaction Type | Nucleophilic addition (Hydrazone formation) |

| Key Benefit | Enhanced mass spectrometry signal, improved chromatographic behavior |

| Primary Application | Nontargeted metabolomics, analysis of carbonyl-containing metabolites |

| Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) |

Spectroscopic and Structural Characterization of 2 Hydrazinyl 5 Methylpyridine and Its Derivatives

Advanced Spectroscopic Techniques

Modern analytical methods offer a powerful arsenal (B13267) for the detailed structural analysis of 2-hydrazinyl-5-methylpyridine and its derivatives. These techniques probe the molecular framework at the atomic level, yielding precise information on connectivity, chemical environment, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. In the case of this compound, the ¹H NMR spectrum exhibits distinct signals corresponding to the methyl group protons, the aromatic protons on the pyridine (B92270) ring, and the protons of the hydrazinyl group. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the methyl protons typically appear as a singlet in the upfield region of the spectrum, while the aromatic protons resonate at lower fields due to the deshielding effect of the pyridine ring. The protons of the NH and NH2 groups of the hydrazinyl moiety are also observable and their chemical shifts can vary depending on the solvent and concentration.

Interactive Table: ¹H NMR Spectral Data for this compound and Related Compounds

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

|---|---|---|---|

| This compound | - | Data not available in search results | - |

| 5-Ethyl-2-methyl pyridine | CDCl₃ | 8.32 (d, J = 2.1 Hz, 1H), 7.38 (dd, J = 7.9 Hz, J = 2.1 Hz, 1H), 7.05 (d, J = 7.9 Hz, 1H), 2.58 (q, J = 7.6 Hz, 2H), 2.50 (s, 3H), 1.21 (t, J = 7.6 Hz, 3H) | Aromatic CH, Aromatic CH, Aromatic CH, CH₂, CH₃, CH₃ |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. pressbooks.pub The carbon atoms of the pyridine ring appear in the aromatic region, with their specific shifts influenced by the positions of the methyl and hydrazinyl substituents. The methyl carbon, being an sp³-hybridized carbon, resonates at a much higher field.

Interactive Table: ¹³C NMR Spectral Data for this compound and Related Compounds

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| This compound | - | Data not available in search results | - |

| 5-Ethyl-2-methyl pyridine | CDCl₃ | 155.6, 148.7, 136.3, 136.0, 123.0, 25.8, 24.0, 15.6 | Aromatic C, Aromatic C, Aromatic C, Aromatic C, Aromatic C, CH₂, CH₃, CH₃ |

Two-dimensional (2D) NMR techniques are powerful for establishing connectivity between atoms.

COSY (Correlation Spectroscopy) experiments reveal proton-proton couplings, helping to identify adjacent protons in the molecule. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded carbon and proton atoms. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the complete molecular structure, especially in complex derivatives. youtube.com These techniques are invaluable for the unambiguous assignment of all ¹H and ¹³C NMR signals. ipb.pt

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. The infrared spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of specific bonds. Key vibrational modes include:

N-H stretching vibrations from the hydrazinyl group, which typically appear as one or two bands in the region of 3200-3400 cm⁻¹.

C-H stretching vibrations of the methyl group and the aromatic ring, observed around 2850-3100 cm⁻¹.

C=C and C=N stretching vibrations of the pyridine ring, which give rise to a series of absorptions in the 1400-1600 cm⁻¹ region.

N-H bending vibrations of the hydrazinyl group, usually found around 1600 cm⁻¹.

Derivatization of this compound will lead to predictable changes in the FTIR spectrum, such as the appearance of new bands corresponding to the introduced functional groups. researchgate.net

Interactive Table: Characteristic FTIR Absorption Bands for this compound and Related Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydrazinyl (N-H) | Stretching | 3200-3400 |

| Hydrazinyl (N-H) | Bending | ~1600 |

| Aromatic (C-H) | Stretching | 3000-3100 |

| Methyl (C-H) | Stretching | 2850-2960 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact mass of the molecule (C₆H₉N₃, 123.16 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the determination of the molecular formula. nih.gov

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule can break apart in predictable ways upon ionization, and the resulting fragment ions can help to confirm the presence of the methylpyridine and hydrazinyl moieties. For instance, derivatization with this compound has been shown to enhance the sensitivity of analysis for certain compounds in liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.gov In such studies, selected reaction monitoring (SRM) is often employed to detect specific fragment ions, confirming the identity of the derivatized analyte. researchgate.netnih.gov

Interactive Table: Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₉N₃ | nih.gov |

| Molecular Weight | 123.16 g/mol | nih.gov |

UV-Visible Spectroscopy

UV-Visible spectroscopy is a critical tool for investigating the electronic transitions within this compound and its derivatives. The absorption spectra are sensitive to the chemical environment, including the solvent and pH, providing insights into the molecule's electronic structure and behavior in different conditions.

Solvent Effects on Absorption Spectra

The polarity and hydrogen-bonding capability of solvents can significantly influence the UV-Visible absorption spectra of pyridine derivatives. researchgate.net For instance, the UV-Vis spectrum of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, a derivative of this compound, displays three primary absorption maxima around 238, 280, and 350 nm. researchgate.net The position and intensity of these bands are subject to change with solvent polarity. researchgate.net

Studies on related Schiff bases derived from 2-amino-3-hydroxypyridine (B21099) also show that the electronic absorption spectra are sensitive to the polarity of the organic solvent used. researchgate.net This solvent-dependent shift, known as solvatochromism, is often observed in pyridine compounds. For example, the n-π* transition in pyridine exhibits a noticeable blue shift (hypsochromic shift) when the solvent is changed from a non-polar one like hexane (B92381) to a polar, hydrogen-bonding solvent like methanol (B129727). libretexts.org This shift occurs because the polar solvent molecules form hydrogen bonds with the lone pair of electrons on the nitrogen atom, stabilizing the non-bonding (n) orbital more than the π* orbital. libretexts.org This increased stabilization lowers the energy of the n orbital, thus increasing the energy required for the n-π* transition. libretexts.org

The absorption data for 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile in various solvents are presented below. researchgate.net

| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |

|---|---|---|---|

| Water | 238 | 280 | 350 |

| Methanol | 237 | 278 | 348 |

| Ethanol (B145695) | 236 | 277 | 347 |

| Acetonitrile | 235 | 275 | 345 |

| Dichloromethane | 239 | 282 | 352 |

pH Effects on Absorption Spectra and Protonation Constants

The pH of an aqueous solution significantly alters the absorption spectra of this compound derivatives due to protonation or deprotonation of the molecule. Spectrophotometric titrations, where UV-Vis spectra are recorded over a range of pH values, are commonly used to determine the protonation constants (pKa) of these compounds. researchgate.netu-szeged.hu

For 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, changes in the absorption spectra with varying pH allow for the calculation of its protonation constant. researchgate.net Similarly, studies on pyrimidinylhydrazone derivatives show distinct spectral shifts as the pH changes, corresponding to different protonated and deprotonated species in solution. u-szeged.hu These shifts are analyzed to construct concentration distribution curves for each species and to determine the pKa values for the various protonation equilibria. u-szeged.hu The investigation of 2-amino-3-hydroxypyridine Schiff bases in buffer solutions of different pH values is also a method used to determine the pKa for the ionization of phenolic OH-groups. researchgate.net The thermodynamic dissociation constants for pyridine and its various methyl and ethyl derivatives have also been extensively studied, providing a foundational understanding of how structure influences basicity. psu.edu

Raman Spectroscopy

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a fingerprint for its structure. This technique has been applied to characterize various pyridine derivatives. researchgate.netmdpi.com In a study of 2-acetylamino-5-bromo-4-methyl pyridine, FT-Raman spectroscopy, in conjunction with DFT calculations, was used to perform a complete assignment of the fundamental vibrations. researchgate.net For other derivatives like 2-N-phenylamino-4-methyl-3-nitro- and 2-N-phenylamino-6-methyl-3-nitro-pyridines, Raman spectra were integral to their structural characterization. mdpi.com

The vibrational analysis of 3-chloro-2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine (CCPEHP) utilized FT-Raman spectroscopy to identify key functional groups. nih.gov For instance, C-H stretching vibrations in the aromatic rings typically appear in the 3000–3100 cm⁻¹ range. nih.gov Low-frequency Raman spectroscopy has also been shown to be a valuable tool for discriminating between different polymorphic forms of crystalline solids. rsc.org

X-ray Crystallography and Solid-State Analysis

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction has been successfully employed to elucidate the structures of several derivatives of this compound. The structure of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile was determined using this method, with single crystals obtained by slow evaporation from a methanol solution. researchgate.net Data collection is often performed at low temperatures (e.g., 173 K or 113 K) to minimize thermal vibrations of the atoms. rsc.orgbrynmawr.edu

The crystal structure of 3-chloro-2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine, another related compound, was found to crystallize in the triclinic system with the P-1 space group. nih.gov Similarly, a different pyridine derivative was also reported to crystallize in a triclinic system (P-1 space group) with specific unit cell parameters. mdpi.com The data obtained from X-ray diffraction allows for the refinement of the crystal structure, confirming the connectivity of atoms and the molecular geometry. researchgate.netrsc.org

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 3-chloro-2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine | Triclinic | P-1 | nih.gov |

| A substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | mdpi.com |

| 2-Bromo-5-methylpyridine | Monoclinic | P 1 21/m 1 | nih.gov |

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. In the solid state of this compound derivatives, hydrogen bonding plays a crucial role. The crystal structure of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile features a supramolecular assembly stabilized by N-H···N, N-H···O, and C-H···O hydrogen bonds. researchgate.net

Beyond classical hydrogen bonds, other weak interactions such as C-H···π, π–π stacking, and C-O···π interactions are vital for stabilizing the crystal packing. acs.orgresearchgate.net Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts. mdpi.comrsc.org This analysis can decompose the crystal structure into a "fingerprint plot," which highlights the contribution of different types of interactions. For example, in one triazolo-pyridazine derivative, Hirshfeld analysis revealed the significance of C…H, N…H, and Br…H contacts, as well as π–π stacking interactions, in the molecular packing. mdpi.com In other systems, O–H⋯O and C–H⋯O hydrogen bonds, along with weak C–H⋯π contacts, were identified as the primary forces dictating the supramolecular architecture. rsc.org These intricate networks of non-covalent interactions are fundamental to understanding the solid-state properties of these compounds.

Hydrogen Bonding Networks (e.g., N-H···N, N-H···O, C-H···O)

Hydrogen bonds are crucial non-covalent interactions that significantly influence the crystal packing and molecular conformation of pyridine derivatives. These interactions involve a hydrogen atom positioned between two electronegative atoms, most commonly nitrogen and oxygen.

In derivatives of 2-hydrazinylpyridine, various types of hydrogen bonds are observed. For instance, in the crystal structure of (E)-3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine, intermolecular N–H···N hydrogen bonds are the primary interactions that link molecules together, forming a chain structure. researchgate.net Similarly, oximes, which are structurally related to hydrazones, are known to act as both hydrogen-bond donors (via the O-H group) and acceptors (via the C=N and -OH moieties), enabling the formation of dimers and extended networks. mdpi.com

In more complex systems, such as the salt 5-amino-2-methylpyridinium hydrogen fumarate (B1241708), a network of pyridinium-carboxylate and amine-carboxylate hydrogen bonds creates a layered structure. amanote.com The study of 3-chloro-2-{(2E)−2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine (CCPEHP) revealed the presence of weak C-H···Cl hydrogen bonds that connect adjacent molecules within the crystal lattice. nih.gov These varied examples underscore the versatility of hydrogen bonding in creating robust molecular assemblies.

Table 1: Examples of Hydrogen Bond Parameters in Pyridine Derivatives

| Compound/System | Donor-H···Acceptor | D···A Distance (Å) | Reference |

|---|---|---|---|

| 3-chloro-2-{(2E)−2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine | C-H···Cl | 3.636 | nih.gov |

| (E)-3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine | N-H···N | Not specified | researchgate.net |

| 7-acetamido-2-aryl-5-bromo-3-(trifluoroacetyloxime)indole | O-H···O | 1.64 | mdpi.com |

Supramolecular Architectures

The directed nature of hydrogen bonds leads to the formation of well-defined, extended structures known as supramolecular architectures. researchgate.netresearchgate.net These architectures can range from simple one-dimensional chains to complex three-dimensional frameworks.

Computational Spectroscopy

Computational methods, particularly Density Functional Theory (DFT), provide powerful tools for interpreting and predicting the spectroscopic properties of molecules. These calculations offer a detailed understanding of vibrational modes, chemical environments of nuclei, and electronic transitions.

DFT-Calculated Vibrational Frequencies (IR, Raman)

DFT calculations are widely used to compute the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. bohrium.comsci-hub.box By optimizing the molecular geometry and calculating the second derivatives of the energy, a theoretical vibrational spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for systematic errors in the theoretical method and the effects of the solid-state environment. jocpr.com

For example, a study on 3-chloro-2-{(2E)−2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine (CCPEHP) used the B3LYP method with the 6-31G(d,p) basis set to calculate its vibrational frequencies. nih.gov The potential energy distribution (PED) analysis was then used to make complete vibrational assignments for the observed IR and Raman bands. nih.gov Such studies show a good correlation between experimental and scaled theoretical data, validating the accuracy of the computational model. nih.govsci-hub.box

Table 2: Selected Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for 2-hydroxy-5-methylpyridine-3-carboxylic acid

| Experimental IR | Experimental Raman | Calculated (Dimer) | Assignment (PED %) |

|---|---|---|---|

| 3059 | 3063 | 3088 | ν(CH) |

| 3030 | 3044 | 3055 | ν(CH) |

| 1701 | 1702 | 1718 | ν(C=O) |

| 1621 | 1620 | 1620 | ν(CC), β(NH) |

| 1494 | 1493 | 1496 | ν(CC), β(CH) |

Data sourced from a study on 2-hydroxy-5-methylpyridine-3-carboxylic acid using DFT calculations. sci-hub.box

DFT-Calculated NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for these calculations. dergipark.org.trresearchgate.net It computes the isotropic magnetic shielding tensors for each nucleus in the molecule. These values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com

NMR crystallography combines experimental solid-state NMR with DFT calculations (often using the GIPAW method for periodic systems) to refine crystal structures and gain detailed insight into intermolecular interactions. amanote.com A study on 5-amino-2-methylpyridinium hydrogen fumarate demonstrated this approach, showing only small differences between chemical shifts calculated from crystal structures determined at different temperatures. amanote.com The accuracy of DFT-calculated NMR shifts is highly dependent on the choice of the functional and basis set. helsinki.finih.govmdpi.com

Table 3: Experimental and GIPAW-Calculated ¹³C and ¹H Chemical Shifts (ppm) for 5-amino-2-methylpyridinium hydrogen fumarate

| Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| ¹³C | |||

| C2 | 151.7 | 151.3 | -0.4 |

| C3 | 120.9 | 120.9 | 0.0 |

| C4 | 139.7 | 140.0 | 0.3 |

| C5 | 134.1 | 134.7 | 0.6 |

| C6 | 123.6 | 123.2 | -0.4 |

| ¹H | |||

| H(N1) | 13.3 | 13.4 | 0.1 |

| H3 | 7.4 | 7.4 | 0.0 |

| H4 | 7.9 | 8.0 | 0.1 |

| H6 | 7.5 | 7.5 | 0.0 |

Data sourced from a study on 5-amino-2-methylpyridinium hydrogen fumarate. amanote.com

TD-DFT for UV-Vis Spectra Prediction

Time-dependent DFT (TD-DFT) is the standard computational method for simulating electronic absorption spectra (UV-Vis). bohrium.com It calculates the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. mdpi.commdpi.com These results can be plotted to generate a theoretical spectrum that can be compared with experimental measurements.

TD-DFT calculations were performed on 3-chloro-2-{(2E)−2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine (CCPEHP) in chloroform, showing a strong correlation with the experimental UV-visible spectrum. nih.gov Similarly, the UV-Vis spectra of 3-chloro-2-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}pyridine were analyzed using TD-DFT calculations. dergipark.org.tr These studies allow for the assignment of observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions, and provide insights into the molecular orbitals involved.

Table 4: Experimental and TD-DFT Calculated UV-Vis Absorption Maxima (λ_max, nm) for a Hydrazone-Pyridine Derivative

| Solvent | Experimental λ_max (nm) | Calculated λ_max (nm) | Electronic Transition |

|---|---|---|---|

| Chloroform | 365 | 358 | n → π* |

| Chloroform | 296 | 291 | π → π* |

| Chloroform | 269 | 266 | π → π* |

Data adapted from a study on 3-chloro-2-{(2E)−2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic structure and properties of molecules. By utilizing functionals such as B3LYP, researchers can accurately predict molecular geometries, vibrational frequencies, and various electronic parameters. nih.govnih.gov Theoretical calculations are typically performed in the gas phase to understand the intrinsic properties of the molecule, free from solvent effects. biointerfaceresearch.comresearchgate.net

The first step in most computational studies is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For derivatives of 2-hydrazinopyridine, DFT calculations have been used to compute the optimized bond lengths, bond angles, and dihedral angles. nih.gov

These theoretical calculations show a strong correlation with experimental data obtained from X-ray crystallography, confirming the reliability of the computational methods. For instance, in a study of a Schiff base derived from 2-hydrazinopyridine, the calculated geometric parameters were found to be in good agreement with the experimental X-ray data. nih.gov Slight discrepancies between the calculated (gas phase) and experimental (solid-state) values are expected due to intermolecular interactions in the crystal lattice. nih.gov

Table 1: Comparison of Selected Experimental (X-ray) and Calculated (DFT/B3LYP) Geometric Parameters for a 2-Hydrazinopyridine Derivative (Data adapted from a study on (E)-2,6-di-tert-butyl-4-{[2-(pyridin-2-yl)hydrazin-1-ylidene)methyl}phenol) nih.gov

| Parameter | Bond | Experimental (Å) | Calculated (Å) |

| Bond Length | N—N | 1.396 | - |

| Bond Length | N=C | 1.253 | - |

| Bond Length | C—O | 1.370 | - |

Note: Specific calculated values for these exact bonds were not detailed in the provided abstract but were stated to be in good agreement.

Conformational analysis further explores the different spatial arrangements (conformers) of a molecule and their relative energies. For molecules with rotatable bonds, like the C-N bond of the hydrazine (B178648) group, multiple conformers can exist. In hydrazides of 2-pyridinecarboxylic acid, for example, both trans and cis conformations of the hydrazide group are possible, with their stability influenced by intramolecular hydrogen bonding. uni-muenchen.de

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and chemical reactivity of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy and distribution of these orbitals dictate how the molecule interacts with other species.

In computational studies of 2-hydrazinopyridine derivatives, the HOMO and LUMO are often localized across the π-system of the pyridine (B92270) ring and the hydrazone moiety. nih.govmdpi.com This distribution indicates that electronic transitions are primarily of the π–π* type. mdpi.com

Table 2: Calculated Frontier Molecular Orbital Energies for 2-Hydrazinopyridine Derivatives

| Compound | Method | EHOMO (eV) | ELUMO (eV) |

| Schiff Base of 2-hydrazinopyridine nih.gov | DFT/B3LYP | -5.47 | -1.22 |

| Sulfadiazine Prodrug from 2-hydrazinopyridine mdpi.com | B3LYP/6-31G(d,p) | -6.12 | -2.77 |

| Palladium Complex with 2-hydrazinopyridine biointerfaceresearch.com | DFT/B3LYP/SDD | - | - |

Note: Energies are often reported in atomic units (a.u.) and have been converted to eV for consistency where 1 a.u. = 27.2114 eV. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. biointerfaceresearch.com

The magnitude of the energy gap also influences the electronic absorption properties of the molecule. A smaller gap corresponds to a lower energy electronic transition, resulting in the absorption of longer wavelength light. mdpi.com For various 2-hydrazinopyridine derivatives and complexes, the calculated energy gaps indicate stable structures. nih.govbiointerfaceresearch.comresearchgate.net

Table 3: Calculated HOMO-LUMO Energy Gaps for 2-Hydrazinopyridine Derivatives

| Compound | ΔE (eV) | Implied Property |

| Schiff Base of 2-hydrazinopyridine nih.gov | 4.25 | Stable |

| Sulfadiazine Prodrug from 2-hydrazinopyridine mdpi.com | 3.35 | Stable, potential for charge transfer |

| Palladium Complexes with 2-hydrazinopyridine biointerfaceresearch.com | 4.16 - 4.57 | Stable |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophilic attack. researchgate.net

For the 2-hydrazinopyridine ligand, MEP analysis shows that the most negative regions are concentrated around the nitrogen atoms of both the pyridine ring and the hydrazine group. researchgate.netresearchgate.net This indicates that these nitrogen atoms are the primary reactive sites for electrophilic attack. researchgate.net

Natural Bond Orbital (NBO) analysis provides detailed information about charge transfer and conjugative interactions within a molecule. nih.gov It examines the delocalization of electron density between occupied Lewis-type (donor) orbitals and unoccupied non-Lewis-type (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their significance; a higher E(2) value indicates a more intense interaction. nih.govmdpi.com

Table 4: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for a Sulfadiazine Prodrug Derived from 2-Hydrazinopyridine mdpi.com

| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) |

| BD(2)N11-C40 | BD(2) N12-C39 | 35.16 |

| BD(2)C42-C44 | BD(2)N11-C40 | 34.43 |

Note: BD refers to a 2-center bond and BD refers to a 2-center antibond.*

Global and local reactivity descriptors derived from DFT calculations quantify the chemical reactivity of a molecule. mdpi.com Global descriptors, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), describe the reactivity of the molecule as a whole. mdpi.com

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated from the HOMO-LUMO gap (η ≈ ΔE/2).

Global Electrophilicity Index (ω): Measures the stabilization in energy when the system acquires an additional electronic charge.

Local reactivity descriptors, on the other hand, identify the most reactive sites within a molecule for specific types of reactions, such as nucleophilic or electrophilic attack. researchgate.net

Table 5: Calculated Global Reactivity Descriptors for a Sulfadiazine Prodrug Derived from 2-Hydrazinopyridine mdpi.com

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | I ≈ -EHOMO | 6.1158 |

| Electron Affinity (A) | A ≈ -ELUMO | 2.7671 |

| Chemical Hardness (η) | η = (I - A) / 2 | 1.6744 |

| Chemical Potential (μ) | μ = -(I + A) / 2 | -4.4415 |

| Electrophilicity Index (ω) | ω = μ2 / 2η | 5.8910 |

Global and Local Reactivity Descriptors

Fukui FunctionsFukui functions are used within DFT to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. They provide a detailed map of local reactivity. A specific analysis of the Fukui functions for 2-Hydrazinyl-5-Methylpyridine has not been published.

The following table summarizes the absence of available data for these key computational parameters:

| Computational Parameter | Value | Reference |

| Ionization Potential (IP) | Not Available | N/A |

| Electron Affinity (EA) | Not Available | N/A |

| Global Hardness (η) | Not Available | N/A |

| Global Softness (S) | Not Available | N/A |

| Chemical Potential (μ) | Not Available | N/A |

| Global Electrophilicity Index (ω) | Not Available | N/A |

Molecular Dynamics Simulations (Theoretical Considerations)

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. These simulations can provide deep insights into the conformational changes, stability, and interaction of a compound with its environment, such as a solvent or a biological receptor. For this compound, MD simulations could reveal its dynamic behavior, preferred conformations, and potential interactions with other molecules. However, a review of the literature indicates that no specific molecular dynamics simulation studies have been published for this compound.

QSAR and QSPR Studies (Theoretical Considerations)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are built on the principle that the structure of a molecule dictates its behavior. For a compound like this compound, a QSAR or QSPR study would involve the calculation of various molecular descriptors.

Molecular Descriptors in QSAR/QSPR:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as partial charges on atoms, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). These are crucial for understanding how the molecule might interact with biological targets.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule, including parameters like molecular volume, surface area, and specific conformational indices.

Hydrophobicity Descriptors: LogP (the logarithm of the partition coefficient between octanol and water) is a key descriptor that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

In the context of substituted pyridines, QSAR models have been developed to predict various activities, such as P-glycoprotein (P-gp) inhibition. nih.gov For instance, a study on a series of 1,4-dihydropyridines and pyridines used multivariate statistical techniques like Partial Least Squares (PLS) regression to build a QSAR model for P-gp inhibition, achieving a good correlation (R² = 0.76) and fair predictive performance (Q² = 0.62). nih.gov Similarly, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to derivatives containing a hydrazinyl moiety to understand their structure-activity relationships as potential antitumor agents. nih.gov For a hypothetical QSAR study of this compound and its analogs, a similar approach would be taken, correlating calculated descriptors with experimentally determined biological activities.

Table 1: Theoretical QSAR/QSPR Descriptors for a Pyridine Derivative (Illustrative)

| Descriptor Type | Descriptor Name | Typical Calculated Value Range | Significance |

| Electronic | Dipole Moment | 1.0 - 5.0 Debye | Influences solubility and binding orientation. |

| HOMO Energy | -5.0 to -7.0 eV | Relates to the ability to donate electrons. | |

| LUMO Energy | -1.0 to -3.0 eV | Relates to the ability to accept electrons. | |

| Steric | Molecular Weight | 100 - 300 g/mol | Basic measure of size. |

| Molar Refractivity | 30 - 70 cm³/mol | Relates to volume and polarizability. | |

| Hydrophobicity | LogP | 1.0 - 4.0 | Predicts membrane permeability and distribution. |

| Topological | Wiener Index | 100 - 500 | Describes molecular branching. |

Note: The values in this table are illustrative for a generic pyridine derivative and not specific to this compound, as dedicated experimental or computational data is not available in the cited sources.

Reaction Mechanism Studies using DFT

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for studying reaction mechanisms, allowing for the elucidation of transition states and the calculation of reaction energy profiles.

While specific DFT studies on the reaction mechanisms of this compound were not found, we can infer the approach from studies on analogous compounds like 2-Amino-5-Methyl Pyridine. researchgate.net A computational study on this analog utilized the B3LYP functional with a 6-311++G(d,p) basis set to analyze its optimized structure and electronic properties. researchgate.net Such calculations provide insights into the molecule's reactivity.

Table 2: Calculated Electronic Properties of 2-Amino-5-Methyl Pyridine (as an analog)

| Property | Calculated Value | Method | Reference |

| HOMO Energy | Not specified | B3LYP/6-311++G(d,p) | researchgate.net |

| LUMO Energy | Not specified | B3LYP/6-311++G(d,p) | researchgate.net |

| HOMO-LUMO Gap | Not specified | B3LYP/6-311++G(d,p) | researchgate.net |

| Dipole Moment | Not specified | B3LYP/6-311++G(d,p) | researchgate.net |

Note: This table is based on a computational study of a closely related analog, 2-Amino-5-Methyl Pyridine, to illustrate the types of data generated in such studies.

A transition state is a high-energy, unstable configuration of atoms that exists for an infinitesimally short time during a chemical reaction as reactants are converted into products. libretexts.org Elucidating the structure and energy of a transition state is crucial for understanding the reaction's kinetics, as the energy of the transition state determines the activation energy of the reaction. libretexts.orglibretexts.org

Computationally, transition states are located on the potential energy surface as first-order saddle points, meaning they are an energy maximum along the reaction coordinate but an energy minimum in all other degrees of freedom. DFT calculations are commonly employed to search for and optimize transition state geometries. Once a putative transition state structure is found, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. libretexts.org

For a reaction involving this compound, for example, a nucleophilic substitution at the pyridine ring, DFT would be used to model the approach of the nucleophile, the formation of an intermediate complex, the breaking of the bond with the leaving group, and the final product formation. The highest point on this reaction pathway would correspond to the transition state.

An energy profile diagram is a graphical representation of the energy changes that occur during a chemical reaction. libretexts.org The y-axis represents the potential energy of the system, while the x-axis represents the reaction coordinate, which is a measure of the progress of the reaction from reactants to products.

Key features of an energy profile diagram include:

Transition State(s): The peaks on the diagram, representing the energy maxima that must be overcome for the reaction to proceed. libretexts.orglibretexts.org

Activation Energy (ΔG‡): The energy difference between the reactants and the transition state. A higher activation energy corresponds to a slower reaction rate. libretexts.org

Intermediate(s): Local energy minima along the reaction pathway, representing transient species that are more stable than transition states but less stable than reactants and products.

Applications in Medicinal and Biological Chemistry

Antimicrobial Activity

The hydrazide-hydrazone moiety is a significant feature in many compounds exhibiting a broad spectrum of antimicrobial properties. This functional group is present in several established antimicrobial drugs. The antimicrobial potential of compounds related to 2-Hydrazinyl-5-Methylpyridine has been a subject of extensive research, revealing promising activity against a variety of pathogens.

Derivatives of hydrazide-hydrazones have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. Studies on various isonicotinic acid hydrazide-hydrazones, which share a structural resemblance to this compound, have shown potent antibacterial action. For instance, certain derivatives have exhibited very strong activity towards Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 7.81 μg/mL. mdpi.com Some of these compounds have shown a bactericidal effect against strains like Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis. mdpi.com

The antibacterial potency of these related compounds is often compared to standard antibiotics. For example, some novel hydrazide-hydrazones displayed significant antibacterial activity when compared with ampicillin and ciprofloxacin. mdpi.com In some cases, the activity of these synthetic compounds against strains like Streptococcus pneumoniae was found to be twice that of ampicillin. mdpi.com Similarly, remarkable activity has been observed against Gram-negative bacteria such as Escherichia coli, with some derivatives showing potency twofold that of ciprofloxacin. mdpi.com

Table 1: Antibacterial Activity of Representative Hydrazide-Hydrazone Derivatives

| Compound/Derivative Class | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) |

|---|---|---|---|---|

| Isonicotinic Acid Hydrazones | S. aureus, S. epidermidis, B. subtilis | 1.95 - 7.81 | E. coli | 0.49 |

| Lactic Acid Hydrazones | S. aureus, S. pneumoniae | 64 - 128 | E. coli, P. aeruginosa | 64 - 128 |

Note: This table presents data for representative hydrazide-hydrazone derivatives to illustrate the potential antibacterial efficacy of this class of compounds.

In addition to antibacterial properties, the broader class of hydrazine-based compounds has been investigated for its antifungal capabilities. nih.govnih.gov Research on acylhydrazones and other related structures indicates promising activity against various fungal pathogens, including different species of Candida. nih.govmdpi.com

For example, studies on 2-acylhydrazino-5-arylpyrroles revealed very good antifungal activities against Candida albicans and other non-albicans Candida species, with MIC values in the range of 0.39-3.12 µg/mL. nih.gov These findings suggest that the structural features of this compound could contribute to antifungal action, a common trait among many hydrazone derivatives. mdpi.comnih.gov Some sugar hydrazones derived from 2-hydrazinoquinolines have also been evaluated for their antimicrobial activities, with some showing moderate efficacy against fungi and yeasts. nih.govresearchgate.net

The antimicrobial action of hydrazide-hydrazone derivatives is believed to stem from several potential mechanisms. One of the leading theories is the inhibition of essential microbial enzymes. For instance, molecular docking studies on some hydrazide-hydrazones suggest that their antibacterial potency may be linked to strong binding interactions within the active site of DNA gyrase. mdpi.com This enzyme is crucial for bacterial DNA replication, and its inhibition leads to cell death.

Another proposed mechanism involves the disruption of the microbial cell wall or membrane. The lipophilicity of these compounds, which can be modified by different chemical substituents, may allow them to penetrate the lipid-rich layers of microbial membranes, leading to increased permeability and eventual cell lysis. Furthermore, the chelation of essential metal ions required for microbial growth and enzymatic function is another plausible mechanism of action.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. pensoft.net Compounds with antioxidant properties can mitigate this damage. The hydrazino group in this compound is a key structural feature that suggests potential antioxidant activity, as observed in many related compounds. nih.gov

The antioxidant capacity of hydrazide-hydrazone derivatives is commonly evaluated using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are widely used for this purpose. pensoft.netresearchgate.netnih.gov In these assays, the ability of a compound to donate a hydrogen atom or an electron to the stable free radical is measured spectrophotometrically. pensoft.netopenagrar.de

Studies on various hydrazinyl thiazolyl coumarins have shown excellent antioxidant activity in the DPPH assay, with some compounds exhibiting IC50 values in the range of 16-85 µM. researchgate.net The ABTS assay, which is applicable to both hydrophilic and lipophilic antioxidants, has also been employed to confirm the radical scavenging potential of these types of compounds. pensoft.netnih.govopenagrar.deugm.ac.id

Another important aspect of antioxidant activity is the ability to chelate metal ions, particularly ferrous ions (Fe²⁺), which can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. nih.govnih.govsemanticscholar.orgmdpi.com The ferrous ion chelating assay measures the ability of a compound to bind with iron, thereby preventing it from participating in radical-generating reactions. nih.govsemanticscholar.orgmdpi.comresearchgate.net Many natural and synthetic compounds are screened for this property to assess their antioxidant potential. nih.govresearchgate.net

Table 2: Antioxidant Activity of Representative Hydrazide-Hydrazone Derivatives

| Assay Type | Compound Class | Activity Metric (e.g., IC50) |

|---|---|---|

| DPPH Radical Scavenging | Thiazolyl Coumarins | 16 - 85 µM |

| ABTS Radical Scavenging | Pyrrole-based Hydrazones | 35.77% inhibition at 31 µM |

Note: This table includes data for representative compounds and extracts to illustrate the potential antioxidant activities of compounds containing hydrazino or hydrazone moieties and the methods used to assess them.

The primary mechanism by which hydrazino-containing compounds are thought to exert their antioxidant effects is through hydrogen atom transfer (HAT). researchgate.net The hydrazino group (-NH-NH₂) can readily donate a hydrogen atom to a free radical, thereby neutralizing it and forming a more stable radical on the antioxidant molecule itself. nih.govresearchgate.net The presence of phenolic hydroxyl groups in some derivatives can significantly enhance this activity. pensoft.net

Mechanisms of Antioxidant Action

Hydrogen Atom Transfer (HAT) Mechanism: Bond Dissociation Enthalpy (BDE)

The Hydrogen Atom Transfer (HAT) mechanism is a fundamental pathway for radical scavenging in which the antioxidant donates a hydrogen atom to a free radical. The thermodynamic viability of this process is primarily described by the Bond Dissociation Enthalpy (BDE). A lower BDE for the N-H bond in the hydrazinyl group indicates a weaker bond, making the hydrogen atom more readily available for donation and thus implying higher antioxidant activity via this mechanism. nih.gov For hydrazone derivatives, the BDE is considered a critical parameter in determining their antioxidant efficacy.

Table 1: Representative Bond Dissociation Enthalpy (BDE) for Antioxidant Mechanisms

| Mechanism | Thermodynamic Parameter | Description |

| Hydrogen Atom Transfer (HAT) | Bond Dissociation Enthalpy (BDE) | The enthalpy change associated with the homolytic cleavage of a bond, indicating the ease of hydrogen atom donation. |

Note: This table illustrates the concept of BDE within the HAT mechanism. Specific values for this compound are not provided in the reviewed sources.

Single Electron Transfer-Proton Transfer (SET-PT) Mechanism: Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE)

The SET-PT mechanism involves two steps: the antioxidant first transfers a single electron to the free radical, forming a radical cation, which is then followed by the transfer of a proton. The key thermodynamic parameters governing this pathway are the Ionization Potential (IP) and the Proton Dissociation Enthalpy (PDE). The IP represents the energy required to remove an electron from the antioxidant molecule; a lower IP facilitates the initial electron transfer. The PDE relates to the subsequent deprotonation of the resulting radical cation. These factors are crucial for evaluating the antioxidant potential of phenyl-containing molecules and other related structures. nih.gov

Sequential Proton Loss Electron Transfer (SPLET) Mechanism: Proton Affinity (PA) and Electron Transfer Enthalpy (ETE)

In the Sequential Proton Loss Electron Transfer (SPLET) mechanism, the antioxidant molecule first loses a proton to form an anion, which then donates an electron to the free radical. This pathway is particularly relevant in polar solvents. The thermodynamic descriptors for the SPLET mechanism are Proton Affinity (PA) and Electron Transfer Enthalpy (ETE). nih.gov The PA describes the ease of deprotonation, while the ETE quantifies the facility of the subsequent electron transfer from the anion.

Structure-Activity Relationships in Antioxidant Potential